2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
Overview
Description
2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biochemical targets in the body, leading to a range of effects . For instance, some thiazole derivatives have been found to act as antagonists against the enzyme UDP-N-acetylmuramate/L-alanine ligase .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, potentially activating or inhibiting them .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents could affect their distribution and efficacy . Additionally, the presence of other substances in the body could potentially interact with this compound, influencing its action.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target it interacts with .
Cellular Effects
Thiazole derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to have changes in their effects over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been found to have varying effects at different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the cyclization of α-haloketones with thiourea under acidic or basic conditions . The reaction conditions often include refluxing the reactants in solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of thiazole derivatives, including this compound, may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often use automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and rubber vulcanization accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6(2)5-7(10)8(13)12-9-11-3-4-14-9/h3-4,6-7H,5,10H2,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYUPIGMLMFLTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NC=CS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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